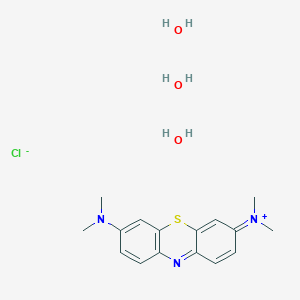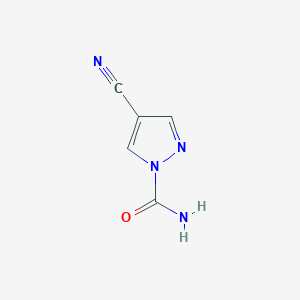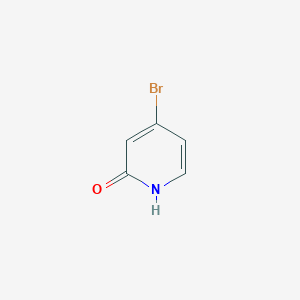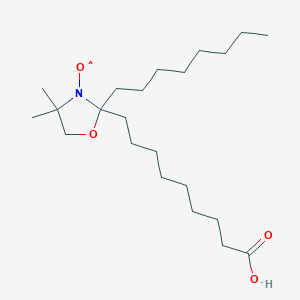
Cu(GABA(mpy)2)
描述
The compound N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]copper(II) bromide methanol solvate , commonly referred to as Cu(GABA(mpy)2) , is a coordination complex that features copper(II) ions coordinated with γ-aminobutyric acid (GABA) and 2-pyridylmethylamine (mpy)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cu(GABA(mpy)2) typically involves the reaction of copper(II) bromide with γ-aminobutyric acid and 2-pyridylmethylamine in methanol. The reaction conditions are carefully controlled to ensure the formation of the desired coordination complex. The general procedure is as follows:
- Dissolve copper(II) bromide in methanol.
- Add γ-aminobutyric acid and 2-pyridylmethylamine to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting solution to remove any insoluble impurities.
- Allow the filtrate to evaporate slowly, leading to the crystallization of Cu(GABA(mpy)2).
Industrial Production Methods
While the laboratory synthesis of Cu(GABA(mpy)2) is well-documented, industrial-scale production methods are less common. the principles of coordination chemistry and solvent evaporation can be scaled up with appropriate modifications to the reaction vessel size, stirring mechanisms, and purification techniques.
化学反应分析
Types of Reactions
Cu(GABA(mpy)2) can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: Ligands coordinated to the copper center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Complexation: Cu(GABA(mpy)2) can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the incoming ligand or by adjusting the pH of the solution.
Complexation: Additional ligands such as ethylenediamine or bipyridine can be introduced to form new coordination complexes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(I) or copper(III) complexes, while substitution reactions can result in new coordination complexes with different ligands.
科学研究应用
Cu(GABA(mpy)2) has several scientific research applications, including:
Chemistry: The compound is used as a model system to study coordination chemistry and the behavior of copper complexes.
Biology: Cu(GABA(mpy)2) can be used to investigate the interactions between metal ions and biological molecules, such as proteins and enzymes.
Industry: Cu(GABA(mpy)2) can be used in catalysis and materials science, particularly in the design of new catalysts and functional materials.
作用机制
The mechanism of action of Cu(GABA(mpy)2) involves its ability to coordinate with various biological molecules and metal ions. The copper center can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the coordination of γ-aminobutyric acid and 2-pyridylmethylamine to the copper center can modulate the compound’s interactions with biological targets, potentially leading to therapeutic effects.
相似化合物的比较
Cu(GABA(mpy)2) can be compared with other similar compounds, such as:
N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]copper(II) chloride: This compound has a similar structure but features chloride instead of bromide as the counterion.
N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]nickel(II) bromide: This compound features nickel(II) instead of copper(II) as the central metal ion.
N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]zinc(II) bromide: This compound features zinc(II) instead of copper(II) as the central metal ion.
The uniqueness of Cu(GABA(mpy)2) lies in its specific coordination environment and the properties conferred by the copper(II) center, which can participate in redox reactions and interact with biological molecules in distinct ways compared to other metal ions.
属性
IUPAC Name |
copper;4-[bis(pyridin-2-ylmethyl)amino]butanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.BrH.Cu/c20-16(21)8-5-11-19(12-14-6-1-3-9-17-14)13-15-7-2-4-10-18-15;;/h1-4,6-7,9-10H,5,8,11-13H2,(H,20,21);1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQLZIZTQNRCG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCCC(=O)[O-])CC2=CC=CC=N2.[Cu+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrCuN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930724 | |
| Record name | Copper(2+) bromide 4-{bis[(pyridin-2-yl)methyl]amino}butanoate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140160-00-5 | |
| Record name | N,N-(Bis(2-pyridylmethyl)-gamma-aminobutyrato)copper(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140160005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) bromide 4-{bis[(pyridin-2-yl)methyl]amino}butanoate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


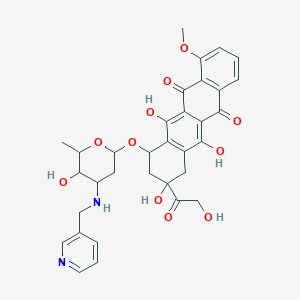
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III](/img/structure/B129951.png)
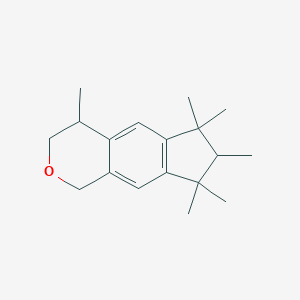
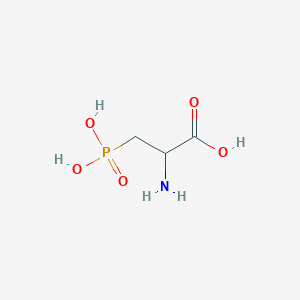
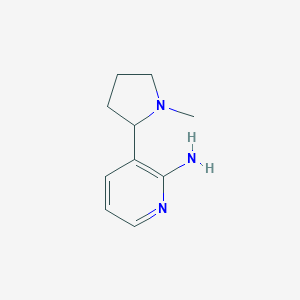
![(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one](/img/structure/B129962.png)
